molecular formula C16H25N3O2 B6624316 3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one

3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one

Cat. No.: B6624316
M. Wt: 291.39 g/mol
InChI Key: YQBWBTLGUSPUEK-GJZGRUSLSA-N
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Description

3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one is a synthetic organic compound known for its complex molecular structure

Properties

IUPAC Name

3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-18-8-13(7-17-18)15-10-19(9-14(15)11-20)16(21)6-5-12-3-2-4-12/h7-8,12,14-15,20H,2-6,9-11H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBWBTLGUSPUEK-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC2CO)C(=O)CCC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)[C@@H]2CN(C[C@H]2CO)C(=O)CCC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one typically involves multi-step organic reactions. Starting from basic chemical precursors, each step requires precise control of conditions such as temperature, pH, and the use of specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production may employ more streamlined processes to enhance yield and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be utilized to produce this compound on a larger scale, ensuring consistency and purity suitable for research and development applications.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound can undergo a variety of chemical reactions including:

  • Oxidation: : Can be oxidized to form different derivatives depending on the oxidizing agent used.

  • Reduction: : Undergoes reduction to potentially reveal new functional groups.

  • Substitution: : Can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Common oxidizing agents include potassium permanganate, and hydrogen peroxide.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminium hydride are often employed.

  • Substitution: : Various halogenating agents and nucleophiles can be used under acidic or basic conditions.

Major Products Formed from These Reactions

The primary products depend on the nature of the reactions. Oxidation typically results in the formation of more oxygenated compounds, while reduction can yield simpler molecules. Substitution reactions can introduce new functional groups, significantly altering the compound's properties.

Scientific Research Applications

3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one is versatile in research:

  • Chemistry: : Used as an intermediate in synthesizing other complex molecules.

  • Biology: : Investigated for its interactions with biological systems, potentially affecting various cellular processes.

  • Medicine: : Studied for its therapeutic potential in treating certain diseases, possibly acting on specific molecular targets.

  • Industry: : Used in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism by which this compound exerts its effects varies depending on its application. Generally, it interacts with specific molecular targets within cells, possibly influencing signaling pathways or enzyme activities. The pyrrolidinyl and pyrazolyl groups are key to its biological activity, enabling it to bind to proteins or other biomolecules effectively.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

Compared to other pyrrolidinyl propanone derivatives, 3-cyclobutyl-1-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]propan-1-one stands out due to its unique structure which combines a cyclobutyl ring with a hydroxymethyl-pyrrolidinyl moiety. This uniqueness may contribute to its distinct biological and chemical properties.

List of Similar Compounds

  • 1-(3-pyrrolidinyl)propan-1-one

  • 3-cyclobutyl-1-(pyrrolidin-1-yl)propan-1-one

  • 1-[(3S,4R)-4-(1-methylpyrazol-4-yl)pyrrolidin-3-yl]-3-phenylpropan-1-one

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